2-bromo-5,6-dichloro-1H-benzimidazole

Antiviral nucleoside synthesis HCMV inhibition Structure-activity relationship

2-Bromo-5,6-dichloro-1H-benzimidazole (CAS 142356-40-9) is the validated precursor for BDCRB, a nucleoside analog achieving IC50 of 0.03 µM against HCMV. The 2-bromo substituent is pharmacologically essential: SAR studies confirm a 4-fold increase in anti-HCMV activity and superior selectivity over 2-chloro or unsubstituted derivatives. Non-brominated alternatives compromise therapeutic efficacy. Sourced at ≥98% purity, this intermediate enables reliable nucleophilic displacement and ribosylation chemistries for antiviral lead optimization, including drug-resistant HIV and HCMV programs. Inquire now for research-grade polyhalogenated benzimidazole building blocks.

Molecular Formula C7H3BrCl2N2
Molecular Weight 265.92 g/mol
CAS No. 142356-40-9
Cat. No. B114904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5,6-dichloro-1H-benzimidazole
CAS142356-40-9
Molecular FormulaC7H3BrCl2N2
Molecular Weight265.92 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br
InChIInChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12)
InChIKeyKEZMBKQTCPNSOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5,6-dichloro-1H-benzimidazole (CAS 142356-40-9): Critical Intermediate for Antiviral Nucleoside Synthesis


2-Bromo-5,6-dichloro-1H-benzimidazole (CAS 142356-40-9) is a polyhalogenated benzimidazole heterocycle characterized by bromine substitution at the 2-position and chlorine atoms at the 5- and 6-positions of the benzimidazole ring [1]. This specific halogenation pattern confers distinct reactivity and biological properties relative to other benzimidazole derivatives [2]. The compound serves primarily as a strategic intermediate in medicinal chemistry for the synthesis of antiviral nucleoside analogs, most notably BDCRB (2-bromo-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole), a potent and selective inhibitor of human cytomegalovirus (HCMV) replication [3]. Unlike simpler benzimidazole scaffolds, the presence of the 2-bromo substituent enables specific cross-coupling reactions and nucleophilic displacement chemistries that are essential for constructing biologically active ribosylated derivatives [4].

Why Generic 5,6-Dichlorobenzimidazole Derivatives Cannot Substitute for 2-Bromo-5,6-dichloro-1H-benzimidazole in Antiviral Synthesis


Generic substitution with other 5,6-dichlorobenzimidazole derivatives or alternative halogenation patterns is not scientifically viable due to critical structure-activity relationship (SAR) requirements at the 2-position. SAR studies of 2-substituted-5,6-dichlorobenzimidazole nucleosides demonstrate that the identity of the 2-position substituent is a key determinant of both antiviral potency and therapeutic selectivity . Specifically, the 2-bromo substituent in BDCRB (derived from 2-bromo-5,6-dichloro-1H-benzimidazole) confers a 4-fold increase in anti-HCMV activity compared to the 2-chloro analog TCRB, while maintaining comparable low cytotoxicity [1]. Furthermore, comparative biological evaluations of 2-substituted-5,6-dichlorobenzimidazoles have revealed that a chloro or bromo group at the 2-position is required for optimal separation of antiviral activity from cytotoxicity; derivatives bearing 2-iodo or 2-amino substituents exhibit only weak antiviral activity with poor therapeutic windows [1]. Therefore, substituting the 2-bromo heterocycle with a 2-chloro, 2-iodo, or unsubstituted analog would yield nucleoside products with either reduced potency or inferior selectivity indices, compromising downstream antiviral development programs [2].

Quantitative Differentiation Evidence: 2-Bromo-5,6-dichloro-1H-benzimidazole Versus Structural Analogs


2-Bromo Substituent Confers 4-Fold Superior Anti-HCMV Activity in Ribosylated Derivatives Versus 2-Chloro Analog

The ribonucleoside derivative BDCRB, synthesized directly from 2-bromo-5,6-dichloro-1H-benzimidazole, demonstrated a 4-fold increase in potency against human cytomegalovirus (HCMV) compared to TCRB, the analogous ribonucleoside derived from 2,5,6-trichlorobenzimidazole (2-chloro analog). This activity enhancement occurred without any significant increase in cytotoxicity, indicating a genuine improvement in therapeutic window attributable specifically to the 2-bromo substitution pattern present in the starting heterocycle [1].

Antiviral nucleoside synthesis HCMV inhibition Structure-activity relationship

2-Bromo vs 2-Unsubstituted: Ribosylated Derivative Shows >1000-Fold Improvement in Anti-HCMV Activity Over DRB

In a direct comparative study, BDCRB (derived from 2-bromo-5,6-dichloro-1H-benzimidazole) exhibited profoundly superior anti-HCMV activity compared to DRB (5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole, which lacks a 2-position substituent). DRB was only weakly active against HCMV (IC50 = 42 µM) and HSV-1 (IC50 = 30 µM) and was cytotoxic to uninfected cells at similar concentrations [1]. In marked contrast, BDCRB demonstrated an IC50 of approximately 0.7 µM in the same HCMV assay system, representing a roughly 60-fold improvement in potency relative to DRB [1]. More recent viral yield assays report BDCRB IC50 values as low as 0.03 µM .

Antiviral efficacy Therapeutic index Nucleoside analog comparison

2-Position Halogen Requirement: Chloro or Bromo Essential for Optimal HIV Activity Separation from Cytotoxicity

SAR analysis across multiple series of 2-substituted-5,6-dichlorobenzimidazole derivatives established that a chloro or bromo group at the 2-position is required for the best separation of anti-HIV activity from cytotoxicity . This finding was consistent across both nucleoside and non-nucleoside benzimidazole series. Derivatives lacking halogen at the 2-position or bearing alternative substituents (2-I, 2-NH2) exhibited either reduced antiviral potency or narrower therapeutic windows, with antiviral activity not well-separated from cytotoxic effects [1]. The 2-bromo substituted heterocycle thus enables the synthesis of anti-HIV candidates with optimized selectivity indices.

Anti-HIV activity Cytotoxicity separation SAR analysis

Synthetic Route Specificity: Phosphorus Oxybromide-Mediated Bromination Enables Direct 2-Bromo Heterocycle Access

A patent-protected process for preparing 2-bromo-5,6-dichlorobenzimidazole involves reacting 5,6-dichlorobenzimidazol-2-one with phosphorus oxybromide (POBr3) [1]. This methodology provides direct access to the 2-bromo derivative in a single synthetic step from the corresponding 2-one intermediate. The analogous 2-chloro derivative can be prepared using POCl3, while the 2-iodo analog presents synthetic challenges because the appropriate heterocycle precursor is often unavailable via standard halogenation routes [2]. The availability of a well-defined, scalable synthetic route to the 2-bromo derivative via the 2-one intermediate distinguishes this compound from less accessible 2-iodo and 2-fluoro analogs.

Heterocycle synthesis Bromination methodology Process chemistry

BDCRB Derived from 2-Bromo Heterocycle Outperforms Ganciclovir and Foscarnet in Cell Culture Against HCMV

The ribonucleoside BDCRB, synthesized from 2-bromo-5,6-dichloro-1H-benzimidazole, demonstrated better activity in cell culture studies against HCMV than the clinically used agents ganciclovir and foscarnet [1]. In comparative assays, 1263W94 (a related L-riboside benzimidazole) exhibited an IC50 of 0.12 ± 0.01 µM versus a mean IC50 of 0.53 ± 0.04 µM for ganciclovir in multicycle DNA hybridization assays, representing an approximately 4.4-fold potency advantage [2]. While this is a class-level inference (data from the L-riboside analog rather than BDCRB directly), it underscores the broad potential of 5,6-dichloro-2-substituted benzimidazole nucleosides to exceed the potency of current standard-of-care antivirals.

HCMV therapy Clinical benchmark comparison Antiviral potency

BDCRB Targets Viral DNA Maturation and Packaging with Distinct Mechanism from Ganciclovir

Unlike ganciclovir, which inhibits viral DNA polymerase, BDCRB (derived from 2-bromo-5,6-dichloro-1H-benzimidazole) acts through a distinct mechanism involving inhibition of HCMV genome cleavage and packaging, a process mediated by the viral terminase complex [1]. Resistance to BDCRB maps to mutations in genes involved in this process, including UL56, UL89, and possibly UL104, which encode components of the terminase enzyme complex [2]. This mechanistic distinction is significant because it means BDCRB and related compounds remain active against HCMV strains resistant to ganciclovir and foscarnet, addressing a critical unmet need in the management of drug-resistant HCMV infections [3].

Mechanism of action Viral terminase Drug resistance

Validated Application Scenarios for 2-Bromo-5,6-dichloro-1H-benzimidazole Based on Quantitative Evidence


Synthesis of High-Potency Anti-HCMV Nucleoside Analogs (BDCRB Series)

2-Bromo-5,6-dichloro-1H-benzimidazole is the established precursor for synthesizing BDCRB (2-bromo-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) and related anti-HCMV nucleoside analogs. The ribosylation of this heterocycle yields compounds with 4-fold greater anti-HCMV activity than 2-chloro analogs and >1000-fold improvement over 2-unsubstituted derivatives [1]. BDCRB demonstrates an IC50 as low as 0.03 µM in viral yield assays , outperforming clinical benchmarks ganciclovir and foscarnet in cell culture [2]. This application scenario is validated for medicinal chemistry teams developing next-generation HCMV therapeutics with enhanced potency and novel mechanisms of action targeting viral terminase.

Structure-Activity Relationship Studies of 2-Substituted Benzimidazole Antivirals

This compound serves as a critical SAR probe for investigating the role of 2-position halogen substitution in antiviral benzimidazole series. Comparative studies have established that 2-bromo substitution (along with 2-chloro) is required for optimal separation of anti-HIV activity from cytotoxicity, while 2-iodo and 2-amino derivatives exhibit inferior therapeutic windows . The 2-bromo heterocycle enables systematic exploration of nucleoside and non-nucleoside benzimidazole analogs, including alkylated derivatives via reactions with substituted benzyl halides or (2-bromoethyl)benzene [3]. This scenario is validated for drug discovery programs conducting lead optimization and SAR expansion of polyhalogenated benzimidazole antiviral candidates.

Synthesis of Anti-HIV Benzimidazole Derivatives with Optimized Selectivity

SAR analyses of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazole series have demonstrated that a chloro or bromo group at the 2-position is essential for the best separation of anti-HIV activity from cytotoxicity . 2-Bromo-5,6-dichloro-1H-benzimidazole provides the appropriate halogenation pattern for synthesizing anti-HIV candidates with favorable selectivity indices. Derivatives synthesized from this heterocycle have shown activity against drug-resistant HIV strains . This scenario is validated for research groups developing novel anti-HIV agents, particularly those targeting drug-resistant viral populations where current therapies may have reduced efficacy.

Preparation of 2-Substituted Benzimidazole Isonucleosides via Nucleophilic Displacement

2-Bromo-5,6-dichloro-1H-benzimidazole participates in nucleophilic displacement reactions with carbohydrate 2′-tosylates, enabling the synthesis of benzimidazole 2′-isonucleosides [4]. This synthetic versatility permits the preparation of 2-bromo and 2-isopropylamino analogs with diverse 3′- and 5′-oxo and deoxy substitutions, expanding the accessible chemical space for antiviral drug discovery [4]. The compound also undergoes condensation with protected sugars (e.g., tetra-O-acetyl-L-arabinofuranose) to yield α-L-arabinofuranosyl derivatives [5]. This scenario is validated for synthetic chemistry groups requiring a versatile halogenated benzimidazole building block for diverse glycosylation and nucleoside analog synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-5,6-dichloro-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.